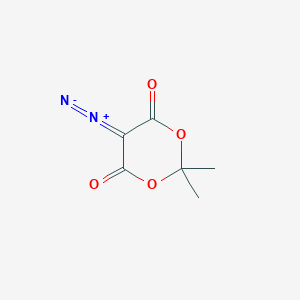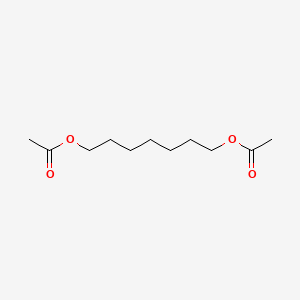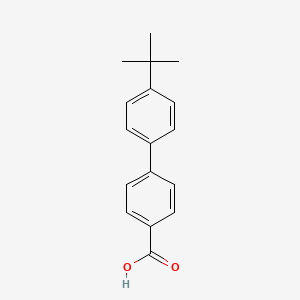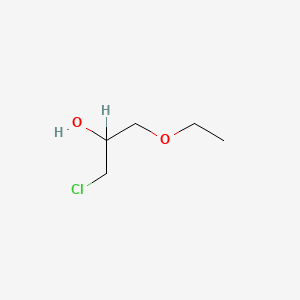
Diethyl 2-(p-tolyl)malonate
Descripción general
Descripción
Diethyl 2-(p-tolyl)malonate is a chemical compound with the molecular formula C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . This compound is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact mass is 250.12050905 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.29 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 52.6 Ų . The heavy atom count is 18 .Aplicaciones Científicas De Investigación
Electrophilic Amination Reagent
- Diethyl 2-[N-(p-methoxyphenyl)imino]malonate can undergo amination reactions with alkyl Grignard reagents, resulting in N-alkylation products. These products can be converted into N-alkyl-p-anisidines and further into primary amines (Niwa, Takayama, & Shimizu, 2002).
Synthesis of β-Trifluoromethyl-N-acetyltryptophan
- Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates have been synthesized and converted into syn-isomers of β-Trifluoromethyl-N-acetyltryptophan, showing potential in pharmaceutical research (Gong, Kato, & Kimoto, 1999).
Intermediate for Anticancer Drugs
- Diethyl 2-(2-chloronicotinoyl)malonate is a key intermediate in the synthesis of small molecule anticancer drugs. Its structure has been found in many kinase inhibitors (Xiong et al., 2018).
Bichromophoric Compound Synthesis
- Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate has been synthesized for use in studying exciplex formation, with potential applications in polymer chemistry (Yuan et al., 1989).
Synthesis of Amino Acids
- Diethyl (R)-(1-phenylethyl)malonate, derived from diethyl malonate, has been used in the synthesis of (S,S)-2-Amino-3-phenylbutyric acid, a synthetic amino acid (Tsuchihashi, Mitamura, & Ogura, 1979).
Electro-Organic Syntheses
- Diethyl malonate has been utilized in the co-electrolysis process to yield diethyl adipate and tetraethyl ethane-1,1,2,2-tetracarboxylate, demonstrating its utility in electro-organic syntheses (Baizer & Hallcher, 1976).
Homolytic Bond Dissociation Studies
- Studies of dialkyl malonates, including diethyl malonate, have provided insights into the equilibrium acidities and homolytic bond dissociation enthalpies of acidic C-H bonds, relevant in physical organic chemistry (Zhang & Bordwell, 1994).
Mecanismo De Acción
Target of Action
Diethyl 2-(p-tolyl)malonate is a chemical compound used in chemical synthesis . .
Mode of Action
As a chemical used in synthesis, it likely interacts with other compounds to form new substances .
Result of Action
As a compound used in chemical synthesis, its primary role may be to react with other substances to form new compounds .
Análisis Bioquímico
Biochemical Properties
Diethyl 2-(p-tolyl)malonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as alkylation and esterification. The compound’s interaction with enzymes like malonyl-CoA synthetase and proteins involved in fatty acid synthesis highlights its importance in metabolic pathways. These interactions are primarily based on the compound’s ability to donate or accept functional groups, thereby influencing the activity of the enzymes and proteins it interacts with .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Additionally, this compound can impact cell signaling pathways such as the AMPK pathway, which plays a crucial role in energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, by binding to its active site. This inhibition leads to a decrease in fatty acid production. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and disruption of normal metabolic pathways. Threshold effects have been observed, where a specific dosage range results in optimal benefits without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and degradation. It interacts with enzymes such as malonyl-CoA synthetase and acetyl-CoA carboxylase, influencing the production and utilization of fatty acids. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the liver and adipose tissue. The transport and distribution of this compound are essential for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
diethyl 2-(4-methylphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSHZUHSDGHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341184 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29148-27-4 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)



